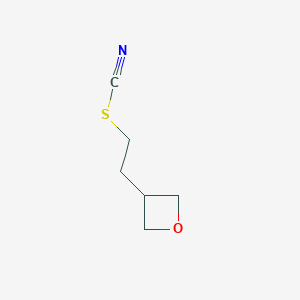
3-(2-Thiocyanatoethyl)oxetane
Cat. No. B8443479
M. Wt: 143.21 g/mol
InChI Key: INPHHWPVIKCBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466289B2
Procedure details


Using the same reaction conditions, procedure and work up as described for the preparation of Intermediate (I-16b), 2-(oxetan-3-yl)ethyl 4-methyl-benzenesulfonate (1 g, 3.90 mmol) was reacted with KSCN (0.75 g, 7.81 mmol) in ethanol (20 mL) to afford 1.7 g of the crude product which was used for the next step without further purification.

Name
KSCN
Quantity
0.75 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH2:13][CH:14]2[CH2:17][O:16][CH2:15]2)(=O)=O)=CC=1.[C:18]([S-:20])#[N:19].[K+]>C(O)C>[S:20]([CH2:12][CH2:13][CH:14]1[CH2:15][O:16][CH2:17]1)[C:18]#[N:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC1COC1
|
Step Two
|
Name
|
KSCN
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[S-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the same reaction conditions, procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(C#N)CCC1COC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 304.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
